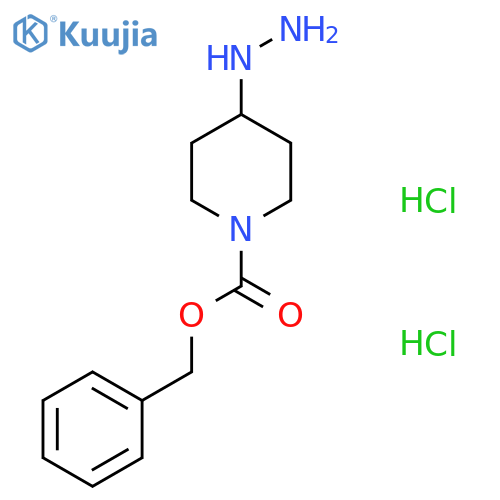

Cas no 1644088-97-0 (Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride)

1644088-97-0 structure

商品名:Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride

CAS番号:1644088-97-0

MF:C13H21Cl2N3O2

メガワット:322.230741262436

MDL:MFCD11974914

CID:4702817

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride 化学的及び物理的性質

名前と識別子

-

- Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride

- FYFKCNNTTADSFH-UHFFFAOYSA-N

- ST2406686

- Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydr

-

- MDL: MFCD11974914

- インチ: 1S/C13H19N3O2.2ClH/c14-15-12-6-8-16(9-7-12)13(17)18-10-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10,14H2;2*1H

- InChIKey: FYFKCNNTTADSFH-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.O(CC1C=CC=CC=1)C(N1CCC(CC1)NN)=O

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 259

- トポロジー分子極性表面積: 67.6

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1099214-1g |

benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride |

1644088-97-0 | 98+% | 1g |

¥1230.00 | 2023-11-21 | |

| Chemenu | CM278287-5g |

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride |

1644088-97-0 | 95% | 5g |

$1463 | 2021-08-18 | |

| Chemenu | CM278287-1g |

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride |

1644088-97-0 | 95% | 1g |

$488 | 2021-08-18 | |

| Chemenu | CM278287-1g |

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride |

1644088-97-0 | 95% | 1g |

$311 | 2022-12-31 | |

| eNovation Chemicals LLC | Y1015135-1g |

benzyl 4-hydrazinylpiperidine-1-carboxylate;dihydrochloride |

1644088-97-0 | 95% | 1g |

$645 | 2023-09-02 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10634-5g |

benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride |

1644088-97-0 | 95% | 5g |

$500 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1099214-250mg |

benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride |

1644088-97-0 | 98+% | 250mg |

¥517.00 | 2023-11-21 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10634-10g |

benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride |

1644088-97-0 | 95% | 10g |

$875 | 2023-09-07 |

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

1644088-97-0 (Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride) 関連製品

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 55290-64-7(Dimethipin)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬